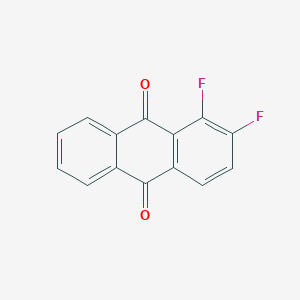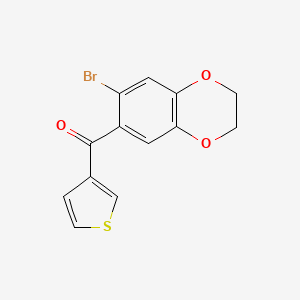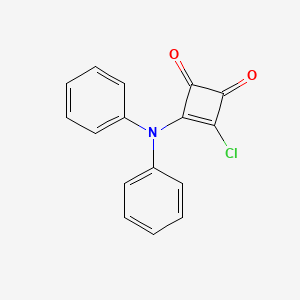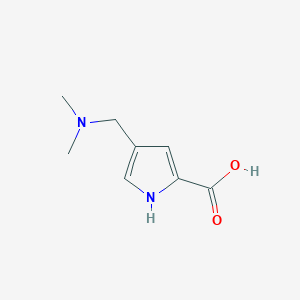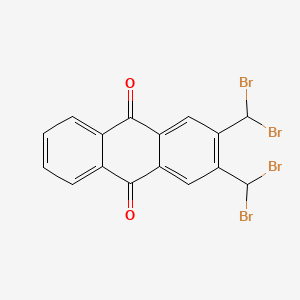![molecular formula C23H18N2O B13140327 [1(2H),2'-Bipyridin]-2-one, 4'-methyl-4,6-diphenyl- CAS No. 62219-20-9](/img/structure/B13140327.png)
[1(2H),2'-Bipyridin]-2-one, 4'-methyl-4,6-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridin]-2-one is a complex organic compound that belongs to the bipyridine family This compound is characterized by its unique structure, which includes a bipyridine core substituted with methyl and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridin]-2-one typically involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and bipyridinium salts. This reaction is often carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale cyclocondensation reactions using optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as chromatography is also common to isolate the compound from reaction mixtures.
化学反応の分析
Types of Reactions: 4’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridin]-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one or more substituents on the bipyridine core are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds under controlled temperatures and pressures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce bipyridine derivatives with altered electronic properties.
科学的研究の応用
4’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridin]-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination polymers.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and binding affinities.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.
作用機序
The mechanism by which 4’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridin]-2-one exerts its effects involves its interaction with specific molecular targets. The bipyridine core allows it to participate in redox reactions, making it useful in applications that require controlled electron transfer. The compound can also form coordination complexes with metal ions, influencing various biochemical pathways.
類似化合物との比較
4,4’-Bipyridine: A simpler bipyridine derivative used in coordination chemistry and as a precursor to other compounds.
2,2’-Bipyridine: Another bipyridine isomer with applications in catalysis and material science.
4,4’-Dimethyl-2,2’-bipyridine: A methyl-substituted bipyridine with unique electronic properties.
Uniqueness: 4’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridin]-2-one stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties make it particularly useful in applications requiring precise control over molecular interactions and redox behavior.
特性
CAS番号 |
62219-20-9 |
|---|---|
分子式 |
C23H18N2O |
分子量 |
338.4 g/mol |
IUPAC名 |
1-(4-methylpyridin-2-yl)-4,6-diphenylpyridin-2-one |
InChI |
InChI=1S/C23H18N2O/c1-17-12-13-24-22(14-17)25-21(19-10-6-3-7-11-19)15-20(16-23(25)26)18-8-4-2-5-9-18/h2-16H,1H3 |
InChIキー |
CYNKQVYHJCHTNM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1)N2C(=CC(=CC2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


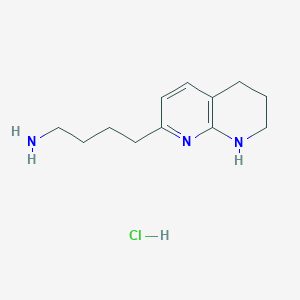
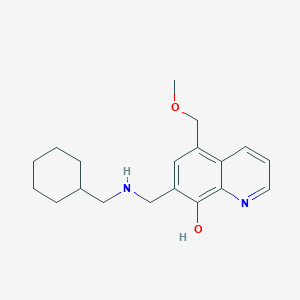

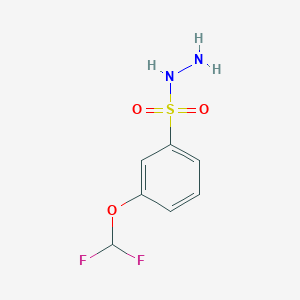
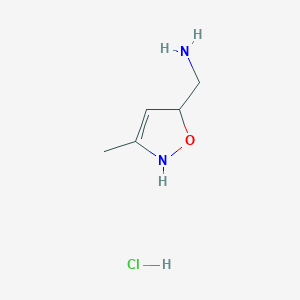
![4-Hydroxy-3-(3'-methoxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13140274.png)

